6-[4-(Diethylamino)phenyl]quinoline-5,8-dione
Description
Properties
CAS No. |
111928-35-9 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-[4-(diethylamino)phenyl]quinoline-5,8-dione |
InChI |
InChI=1S/C19H18N2O2/c1-3-21(4-2)14-9-7-13(8-10-14)16-12-17(22)18-15(19(16)23)6-5-11-20-18/h5-12H,3-4H2,1-2H3 |
InChI Key |
UVRCPOXUXLJLJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
- Starting Material: 8-hydroxyquinoline derivative with appropriate substituents.
- Solvent: Organic solvents such as dichloromethane, chosen for solubility of both starting material and sensitizer.
- Sensitizer: Tetraphenylporphine (TPP) is commonly used at catalytic amounts (~0.5 mol%).
- Irradiation: Visible light irradiation (e.g., 1500 W xenon arc lamp with >495 nm filter).
- Temperature: Room temperature (15–25 °C) with cooling.
- Oxygen Supply: Continuous sparging with oxygen during irradiation.
- Duration: 2 to 8 hours, monitored by thin-layer chromatography (TLC).
- Post-Reaction Treatment: The hydroperoxide intermediate decomposes spontaneously or is facilitated by stirring with sodium sulfate (Na2SO4) for 12 hours.
- Purification: Chromatography on silica gel to isolate the quinoline-5,8-dione product.
Mechanism and Advantages
- The process involves oxidation of the hydroxyquinoline to the quinoline-5,8-dione via a hydroperoxide intermediate.
- The use of visible light and oxygen makes the method environmentally friendly.
- High yields are achievable with minimal side reactions.
- The method tolerates various substituents on the quinoline ring and the aryl group.
Example Data Table: Photo-Oxidation Parameters
| Parameter | Details |
|---|---|
| Starting material | 8-hydroxyquinoline derivative |
| Solvent | Dichloromethane |
| Sensitizer | Tetraphenylporphine (0.5 mol%) |
| Light source | Xenon arc lamp (>495 nm filter) |
| Temperature | 20 °C |
| Oxygen sparging | Continuous during irradiation |
| Reaction time | 2–8 hours |
| Post-treatment | Stirring with Na2SO4 (12 h) |
| Purification | Silica gel chromatography |
| Yield | High (typically >70%) |
This method is described in detail in patent US6515127B1 and related literature.
Multi-Step Organic Synthesis Route
Another approach to prepare 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione involves multi-step organic synthesis , starting from quinoline derivatives and introducing the diethylamino substituent via nucleophilic substitution or amination reactions.
Typical Synthetic Route
Reaction Conditions
- Solvents such as ethanol or methanol are used.
- Reaction temperatures are controlled between 50–70 °C to optimize yield.
- Catalysts or bases may be employed to facilitate amination or substitution.
- Industrial scale synthesis may use continuous flow reactors for better control and scalability.
Example Data Table: Multi-Step Synthesis Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Quinoline core synthesis | Starting quinoline derivatives | 50–70 | Several hours | Controlled to avoid side products |
| Amination/Substitution | 2-(Diethylamino)ethylamine, solvent | 50–70 | Hours | Use of catalyst/base possible |
| Purification | Chromatography or recrystallization | Ambient | Variable | Ensures product purity |
This method is referenced in synthetic analyses of related compounds.
Halogenation and Further Functionalization
For derivatives such as 7-chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, halogenation steps are incorporated into the synthetic sequence.
Halogenation Step
- Halogenation of quinoline intermediates is performed using halogenating agents under controlled conditions.
- This step is often followed by substitution or coupling reactions to introduce the diethylamino phenyl group.
Sequential Reactions
- The halogenated intermediate undergoes further reactions such as reduction, azide substitution, or amination to yield the final quinoline-5,8-dione derivative.
- These steps are carefully optimized to maintain the quinoline-5,8-dione core and avoid polymerization or side reactions.
Reaction Scheme Summary
| Step No. | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Halogenation | Halogenating agent (e.g., Cl2, NCS) | Introduce halogen substituent |
| 2 | Substitution/Amination | Diethylamino phenyl precursor | Attach diethylamino phenyl group |
| 3 | Reduction/Azide addition | NaBH4, NaN3 | Functional group transformations |
| 4 | Purification | Chromatography | Isolate pure compound |
Detailed schemes and methods are described in patent WO2020055192A2.
Research Findings and Comparative Analysis
- The photo-oxidation method is favored for its mild conditions, environmental compatibility, and high yields.
- Multi-step organic synthesis allows for greater structural diversity but requires more complex reaction control.
- Halogenation and subsequent functionalization enable the synthesis of halogenated derivatives with potential enhanced biological activity.
- The choice of method depends on the desired substitution pattern, scale, and application.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Photo-oxidation | Visible light, oxygen, sensitizer | Mild, high yield, eco-friendly | Requires light source and oxygen |
| Multi-step synthesis | Stepwise organic reactions | Versatile, scalable | Longer synthesis time, complex |
| Halogenation + functionalization | Sequential halogenation and substitution | Enables halogenated derivatives | More steps, potential side reactions |
Chemical Reactions Analysis
Types of Reactions
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the quinoline-5,8-dione moiety to quinoline-5,8-diol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5,8-dione derivatives, while reduction can produce quinoline-5,8-diol.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione lies in its anticancer properties . Research indicates that derivatives of quinoline-5,8-dione exhibit potent antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound has been shown to induce cytotoxicity through NQO1-dependent mechanisms. It increases reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and apoptosis in cancer cells such as HeLaS3 and KB-vin .
- Comparative Potency : In studies, certain derivatives demonstrated IC50 values ranging from 0.59 to 1.52 µM against drug-sensitive and multidrug-resistant cell lines . Notably, compounds with structural modifications at the C6 or C7 positions exhibited enhanced activity compared to their parent compounds.
Biological Activities
Beyond its anticancer effects, 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione has been explored for other biological activities:
- Antibacterial and Antifungal Properties : The 5,8-quinolinedione scaffold has been recognized for its broad-spectrum antibacterial and antifungal activities. This makes it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi .
- Antimalarial Potential : Some studies have highlighted the potential of quinolinediones in combating malaria, suggesting that derivatives like 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione could be effective against Plasmodium species .
Synthetic Methodologies
The synthesis of 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione involves several steps that emphasize the importance of structural modifications to enhance biological activity:
- Synthesis Pathways : Various synthetic routes have been developed to obtain this compound, often involving the reaction of substituted anilines with quinoline derivatives under specific conditions to achieve desired substitutions at the C6 or C7 positions.
- Hydrophilicity Enhancement : To improve solubility and bioavailability, researchers have introduced hydrophilic groups into the structure. This is crucial since many quinolinedione derivatives suffer from poor water solubility .
Case Studies
Several case studies have documented the efficacy of compounds related to 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione:
Mechanism of Action
The mechanism by which 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione exerts its effects involves interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cell growth and proliferation, leading to apoptosis .
Comparison with Similar Compounds
Structural Modifications and Antiproliferative Activity
The antiproliferative potency of quinoline-5,8-dione derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:
Key Observations:
- Positional Effects : Substitution at the 6-position (e.g., 6d) generally retains potency, while 7-position derivatives (e.g., 7d) show improved activity in some cases, likely due to spatial orientation relative to enzymatic targets .
- Electron-Donating Groups: The 4-(diethylamino)phenyl group in the target compound is analogous to the 4-methylpiperazinyl group in 6d. Both substituents enhance solubility and may stabilize charge-transfer interactions with NQO1, a critical mechanism for bioactivation .
- Bromine Substitution : Bromine at position 6 (e.g., compound 21 in ) reduces potency unless paired with electron-donating groups, highlighting the balance between steric and electronic effects .
Substituent-Driven Mechanisms
- NQO1 Substrate Specificity: The quinoline-5,8-dione core is essential for NQO1 binding, but substituents modulate substrate efficiency. For example, methylpiperazinyl (6d) and diethylamino groups likely increase electron density, accelerating enzymatic reduction and ROS generation .
- Resistance Modulation : Compounds like 6d and 7d overcome multidrug resistance in KB-vin cells, possibly by bypassing efflux pumps or inducing alternative death pathways .
Biological Activity
The compound 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione is a derivative of the quinoline family, specifically classified under the 5,8-quinolinedione scaffold. This structural motif has garnered attention due to its diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of 5,8-quinolinediones is primarily attributed to their ability to interact with various molecular targets. Key mechanisms include:
- NAD[P]H-quinone oxidoreductase (NQO1) Inhibition : Many derivatives exhibit high affinity for NQO1, leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells .
- Cell Cycle Regulation : Compounds have been shown to inhibit cell cycle regulators such as Cdc25 phosphatases, which are often overexpressed in tumors .
- Radical Formation : The ability to form radicals in vivo contributes significantly to their cytotoxic effects against cancer cells .
Structure-Activity Relationships (SAR)
The modification of the quinoline structure at various positions significantly influences its biological activity:
- Substituents at C-6 and C-7 : Variations at these positions can enhance or diminish anticancer activity. For instance, the introduction of alkoxy groups at C-6 has been associated with increased potency against certain cancer cell lines .
- Amino Group Modifications : The presence of diethylamino groups at the para position (C-4) has been linked to improved solubility and bioavailability, enhancing overall efficacy .
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione:
- Cell Lines Tested : The compound has shown significant antiproliferative effects against various cancer cell lines including HeLa (cervical), MDA-MB-231 (breast), and SNB-19 (glioblastoma) with IC50 values ranging from 0.59 to 1.52 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.59 |
| MDA-MB-231 | 1.52 |
| SNB-19 | Varies |
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits notable antimicrobial effects:
- Antibacterial and Antifungal : The quinoline derivatives have been tested against various bacterial strains and fungi, demonstrating significant inhibition zones compared to control agents .
Antimalarial Activity
Research indicates potential antimalarial properties:
- Activity Against Plasmodium falciparum : Certain derivatives have shown moderate to high activity against malaria parasites with IC50 values comparable to established antimalarial drugs .
Case Studies
A selection of case studies highlights the compound's effectiveness across different biological contexts:
- Study on Cancer Cell Lines : A study evaluated several derivatives of quinoline including 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione against a panel of cancer cell lines. Results indicated that this compound induced apoptosis through ROS generation and mitochondrial dysfunction .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of quinoline derivatives against clinical isolates of bacteria and fungi. The results revealed that compounds with diethylamino substitutions exhibited enhanced activity compared to those without such modifications .
Q & A
Basic Question: What structural features of 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione influence its biological activity?
Methodological Answer:
The diethylamino group at the 4-position of the phenyl ring and the quinoline-5,8-dione core are critical for redox activity and interaction with biological targets. The electron-donating diethylamino group enhances solubility and modulates redox potentials, while the quinone moiety facilitates electron transfer in enzymatic or cellular systems . To assess structure-activity relationships (SAR), systematic substitution at the phenyl or quinoline ring (e.g., halogenation, alkylation) followed by electrochemical profiling (cyclic voltammetry) and biological assays (e.g., antiparasitic or anticancer activity) is recommended .
Advanced Question: How can computational methods optimize the synthesis of 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and intermediates, while molecular docking identifies potential binding modes with biological targets. For example, ICReDD’s approach combines reaction path searches using quantum chemistry with machine learning to prioritize synthetic routes . Virtual screening of substituent effects on redox potentials or steric hindrance reduces experimental trial-and-error .
Basic Question: What spectroscopic techniques are essential for characterizing 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione?
Methodological Answer:
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves the diethylamino group’s environment and quinoline ring substitution patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. UV-Vis spectroscopy tracks quinone-based absorbance shifts under redox conditions, while X-ray crystallography provides definitive structural validation .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., pH, solvent, cell lines). A systematic approach includes:
- Replicating experiments under standardized protocols (e.g., OECD guidelines).
- Cross-validating results using orthogonal assays (e.g., enzyme inhibition vs. cell viability).
- Analyzing redox behavior via cyclic voltammetry to correlate electrochemical properties with bioactivity .
- Applying multivariate statistical analysis (e.g., PCA) to identify confounding variables .
Basic Question: What safety protocols are critical when handling 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione?
Methodological Answer:
Given its hazard code R40 (limited evidence of carcinogenic effects), adhere to:
- Personal Protective Equipment (PPE): Gloves, lab coats, and fume hoods for powder handling.
- Storage: In airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- Waste Disposal: Follow institutional guidelines for quinone-containing compounds, including neutralization before disposal .
Advanced Question: How can factorial design improve the synthesis yield of this compound?
Methodological Answer:
A 2³ factorial design evaluates three factors (e.g., temperature, catalyst loading, reaction time) to optimize yield. For example:
Advanced Question: What theoretical frameworks guide mechanistic studies of this compound’s redox behavior?
Methodological Answer:
Marcus theory explains electron-transfer kinetics, while frontier molecular orbital (FMO) theory predicts reactive sites. For instance, DFT calculations of HOMO-LUMO gaps quantify redox activity, and molecular dynamics (MD) simulations model solvent effects on electron transfer .
Basic Question: How does the diethylamino group affect the compound’s solubility and bioavailability?
Methodological Answer:
The diethylamino group increases hydrophilicity via hydrogen bonding and amine protonation at physiological pH. To quantify solubility, use shake-flask methods with HPLC quantification. Bioavailability is assessed via in vitro Caco-2 cell permeability assays and logP measurements (e.g., octanol-water partitioning) .
Advanced Question: What interdisciplinary approaches integrate chemical synthesis and biological evaluation for this compound?
Methodological Answer:
A feedback loop between synthesis and screening accelerates discovery:
High-Throughput Screening (HTS): Test derivatives against target enzymes (e.g., Plasmodium falciparum for antimalarial activity).
SAR Analysis: Machine learning models (e.g., random forest) prioritize synthetic targets based on bioactivity data.
Metabolomics: LC-MS traces metabolic degradation pathways in cell models .
Basic Question: What are the ethical considerations in publishing conflicting data on this compound’s toxicity?
Methodological Answer:
Transparent reporting of experimental conditions (e.g., cell line provenance, solvent purity) is mandatory. Use the ARRIVE guidelines for preclinical studies to ensure reproducibility. Contradictory data should be discussed in the context of methodological limitations, and raw datasets must be archived in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
